molecular formula C10H12O4 B030612 3-(4-Hydroxy-3-methoxyphenyl)propionic acid CAS No. 1135-23-5

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Cat. No. B030612
CAS RN: 1135-23-5
M. Wt: 196.2 g/mol
InChI Key: BOLQJTPHPSDZHR-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as hydroferulic acid, is a phenolic acid that represents the reduced form of 4-hydroxy-3-methoxycinnamic acid (HMCA) . It is a natural polyphenolic compound found in various bacteria and plants . It is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group .


Synthesis Analysis

HMPA is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .


Molecular Structure Analysis

The empirical formula of HMPA is C10H12O4 . The molecular weight is 196.20 . The SMILES string representation is COc1cc (CCC (O)=O)ccc1O .


Chemical Reactions Analysis

HMPA is one of the end-products from gut microbiota from dietary polyphenols . It was used to inhibit prostaglandin E (2) production .


Physical And Chemical Properties Analysis

HMPA is a powder with a melting point of 87-93 °C . It has an assay of ≥96.0% (T) .

Scientific Research Applications

Inhibition of Prostaglandin E2 Production

Hydroferulic acid has been used to inhibit the production of Prostaglandin E2 . Prostaglandins are a group of lipids made at sites of tissue damage or infection that are involved in dealing with injury and illness. They control processes such as inflammation, blood flow, and the formation of blood clots .

Antioxidant Activity

This compound is a caffeine metabolite that has shown high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Biomarker for Coffee Consumption

Hydroferulic acid is a very sensitive biomarker for the consumption of relatively small amounts of coffee . A biomarker, or biological marker, generally refers to a measurable indicator of some biological state or condition .

Pharmacokinetic Research

Studies have been conducted to investigate the absorption, metabolism, and tissue accumulation of Hydroferulic acid in Sprague-Dawley (SD) rats . The study demonstrated that orally administered Hydroferulic acid (10 mg/kg) in SD rats undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Improved Hepatic Lipid Metabolism

Research has indicated that Hydroferulic acid contributes to improved hepatic lipid metabolism via GPR41 . GPR41 is a receptor that plays a significant role in energy homeostasis and regulation of adiposity .

End-product of Gut Microbiota from Dietary Polyphenols

Hydroferulic acid is one of the end-products from gut microbiota from dietary polyphenols, which might contribute to their health benefits . Dietary polyphenols are a category of compounds naturally found in plant foods that have antioxidant properties .

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, also known as hydroferulic acid, is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

Hydroferulic acid interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in the modulation of the inflammatory response, which can have various downstream effects.

Biochemical Pathways

Hydroferulic acid affects the prostaglandin-E2 pathway, which is involved in inflammation and pain perception. By inhibiting the production of prostaglandin E2, hydroferulic acid can potentially reduce inflammation and pain .

Pharmacokinetics

The pharmacokinetics of hydroferulic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydroferulic acid and its conjugates are detected in the bloodstream within 15 minutes . It undergoes rapid metabolism and is distributed to various organs, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .

Result of Action

The inhibition of prostaglandin E2 production by hydroferulic acid can lead to a reduction in inflammation and pain. Additionally, hydroferulic acid has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action of hydroferulic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the conversion of dietary polyphenols into hydroferulic acid . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of hydroferulic acid.

Safety and Hazards

HMPA may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

HMPA is a metabolite produced by the gut microbiota from dietary polyphenols, which might contribute to their health benefits . This study aims to investigate the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLQJTPHPSDZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150427
Record name Dihydroferulic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

CAS RN

1135-23-5
Record name Dihydroferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroferulic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroferulic acid
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Record name 3-(4-hydroxy-3-methoxyphenyl)propionic acid
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Record name DIHYDROFERULIC ACID
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Record name Dihydroferulic acid
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URL http://www.hmdb.ca/metabolites/HMDB0062121
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Synthesis routes and methods I

Procedure details

20.0 g of Ferulic acid was dissolved in 250 ml of methanol and subjected to catalytic reduction under normal pressure for 3 hours in the presence of 10% palladium carbon catalyst (50% wet type). After removing the catalyst by filtration, the resulting filtrate was concentrated to collect precipitated crystals by filtration, thereby obtaining 19.3 g of 3-(4-hydroxy-3-methoxyphenyl)propionic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution was prepared from 8.0 g (0.034 mol) of acetyldihydroferulic acid and 4.7 g (0.118 mol) of sodium hydroxide in 100 mL of water and refluxed for 5 h. After cooling to room temperature, the aqueous solution was acidified with hydrochloric acid and extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. The evaporation of the solvent left a yellow crude product that was dissolved in dichloromethane and precipitated in hexanes to yield 5.5 g of an off-white powder in 83% yield.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid (20 g, 103 mmol) in EtOAc (100 ml) and MeOH (100 ml) was added carefully 10% Pd/C (2.0 g), the reaction mixture was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen, then the solution was passed through a celite pad and the catalyst was washed with methanol, the filtrate was concentrated and dried at 50° C. under reduced pressure to give product (18 g, 89.16%). LC-MS: m/e 195 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.16%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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